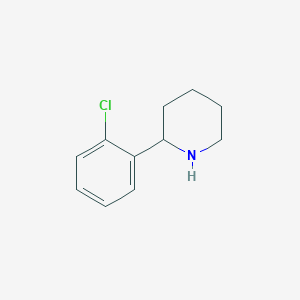

2-(2-Chlorophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKLHBSSVCQTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902800-30-0 | |

| Record name | 2-(2-chlorophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Piperidine Scaffold: a Privileged Structure in Medicinal Chemistry

The prevalence of the piperidine (B6355638) scaffold in a vast array of therapeutic agents is a testament to its versatility and favorable pharmacological properties. vulcanchem.commdpi.comjocpr.com This structural unit is a key component in over 70 commercially available drugs, including several blockbuster medications. evitachem.com Its importance is further highlighted by the fact that in 2014, 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contained a nitrogen heterocycle, with piperidine being a prominent member of this class. mdpi.com

The strategic incorporation of piperidine rings into drug candidates offers several advantages:

Modulation of Physicochemical Properties: The piperidine moiety can be functionalized to fine-tune crucial properties such as solubility, lipophilicity, and metabolic stability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. vulcanchem.comsmolecule.com

Enhancement of Biological Activity and Selectivity: The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets and enhancing potency and selectivity. vulcanchem.comjocpr.comsmolecule.com

Improvement of Pharmacokinetic Profiles: The presence of a piperidine ring can influence a molecule's pharmacokinetic properties, leading to improved oral bioavailability and duration of action. vulcanchem.comsmolecule.com

Reduction of Cardiac Toxicity: In some instances, the introduction of chiral piperidine scaffolds has been shown to mitigate cardiotoxicity associated with the hERG channel. vulcanchem.comsmolecule.com

The piperidine framework is found in drugs across a wide spectrum of therapeutic areas, acting as central nervous system (CNS) modulators, analgesics, antihistamines, anticoagulants, and anticancer agents. mdpi.comevitachem.com

Conformational Analysis and Stereochemical Investigations of 2 2 Chlorophenyl Piperidine

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to explore the potential energy surface of molecules and identify stable conformers. These methods are essential for understanding the conformational preferences of flexible molecules like 2-(2-Chlorophenyl)piperidine.

Molecular mechanics methods are a cornerstone of computational conformational analysis, enabling the rapid generation and energy evaluation of a large number of conformers. sciforum.net Force fields, such as the Merck Molecular Force Field (MMFF) and COSMIC, are sets of parameters and functions that describe the potential energy of a molecule based on its atomic coordinates. nih.govnih.gov

For piperidine (B6355638) derivatives, force fields like MMFF94 and Tripos have been used to generate ensembles of conformers in both vacuum and implicit solvent environments. nih.gov These methods account for various factors, including bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). Studies on related piperidine systems have shown that different force fields may yield some differences in conformer populations, particularly in the treatment of tertiary amine nitrogen atoms and internal rotation around certain bonds. nih.gov For instance, the MMFF94 force field was found to be more sensitive to the effects of bulky substituents on internal rotation compared to the Tripos force field. nih.gov The generation of a comprehensive set of conformers is a critical first step for further, more accurate, energy minimization and analysis. sciforum.net

Table 1: Comparison of Molecular Mechanics Force Fields in Piperidine Analog Analysis nih.gov

| Feature | Tripos Force Field | MMFF94 Force Field |

| Tertiary Amine Nitrogen Treatment | Differs from MMFF94 | Differs from Tripos |

| C(sp³)-O(sp³) Internal Rotation | Different description | Different description, more sensitive to bulky groups |

| Agreement with Quantum Methods | Less agreement | Closer agreement with HF/6-31G(d) and B3LYP/6-31G(d) results |

This table is based on a comparative study of piperazine (B1678402) and piperidine analogs of GBR 12909.

Following initial conformational sampling with molecular mechanics, quantum chemical methods are employed to obtain more accurate geometries and relative energies of the low-energy conformers. Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost. nih.govdergipark.org.tr

By using basis sets such as B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p), researchers can optimize the geometry of each conformer to a true energy minimum on the potential energy surface. nih.govnih.govbohrium.comnih.gov Frequency calculations are then performed to confirm that the optimized structures are indeed minima (characterized by the absence of imaginary frequencies). sciforum.net These calculations provide valuable insights into the electronic structure, stability, and reactivity of the different conformers. researchgate.net For instance, DFT studies on related substituted piperidines have helped in understanding the influence of substituents on the ring conformation and the charge distribution within the molecule. nih.govnih.gov

Molecular Mechanics Force Fields for Conformational Sampling

Experimental Determination of Preferred Conformations (e.g., X-ray Diffraction Insights)

While computational methods predict possible conformations, experimental techniques are essential for determining the actual structure of a molecule in the solid state. Single-crystal X-ray diffraction is the most definitive method for this purpose.

X-ray diffraction studies on derivatives of 2-substituted piperidines have consistently shown that the piperidine ring typically adopts a chair conformation in the crystal lattice. nih.gov This conformation is generally the most stable for six-membered rings as it minimizes both angle strain and torsional strain. In a study of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, the piperidine ring was observed to be in a chair conformation. nih.gov The orientation of the substituents on the piperidine ring is also revealed, with bulky groups often occupying the equatorial positions to minimize steric hindrance. nih.gov For example, in the aforementioned structure, the two phenyl groups were found to be in equatorial orientations. nih.gov These experimental findings provide crucial benchmarks for validating and refining the results obtained from computational models. sciforum.netsciforum.net

Table 2: Crystallographic Data for a 2,6-bis(4-chlorophenyl)piperidine Derivative nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Piperidine Ring Conformation | Chair |

| Substituent Orientation | Phenyl groups are equatorially oriented |

Data from a single-crystal X-ray diffraction analysis of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine.

Stereochemical Aspects and Chiral Resolution Strategies

The presence of a substituent at the 2-position of the piperidine ring introduces a stereocenter, meaning that this compound is a chiral molecule and can exist as a pair of enantiomers.

The carbon atom at position 2 of the piperidine ring, to which the 2-chlorophenyl group is attached, is a chiral center. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The specific three-dimensional arrangement, or stereochemistry, of these enantiomers can lead to different biological activities, a common phenomenon in pharmacology. Piperidine and its derivatives are key pharmacophores in many naturally occurring alkaloids and synthetic drugs. researchgate.net The synthesis of enantiomerically pure 2-arylpiperidines is therefore a significant area of research. rsc.org

Since the synthesis of this compound often results in a racemic mixture (an equal mixture of both enantiomers), methods for separating these enantiomers are crucial for stereospecific studies and applications.

Several strategies have been developed for the resolution of chiral piperidine derivatives. One common approach is kinetic resolution . This method involves the use of a chiral reagent or catalyst that reacts at different rates with the two enantiomers of the racemic starting material. For example, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been successfully achieved using a chiral base system, such as n-BuLi/sparteine, with high enantiomeric ratios. rsc.orgnih.govwhiterose.ac.uk

Another powerful technique is chiral chromatography . This involves using a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus their separation. This method has been effectively used for the separation of the enantiomers of dopamine (B1211576) reuptake inhibitors containing a piperidine moiety, achieving high levels of purity (>99%). acs.org

Dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) are more advanced techniques that can theoretically convert a racemate entirely into a single desired enantiomer. researchgate.net These methods involve the in-situ racemization of the starting material, allowing the less reactive or less stable enantiomer to be converted into the more reactive or more stable one, which is then selectively transformed or isolated. researchgate.net

Finally, diastereomeric crystallization is a classical method where the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. acs.org For example, the enantiomers of a potent dopamine reuptake blocker were separated by fractional crystallization using N-acetyl-L- and -D-leucine as chiral acids. acs.org

Structure Activity Relationship Sar Studies and Lead Optimization Strategies

Elucidating SAR through Analog Synthesis and Biological Evaluation

The synthesis and subsequent biological testing of various analogs of 2-(2-chlorophenyl)piperidine have provided a wealth of information regarding the influence of different substituents and their positions on the molecule's interaction with biological targets.

Systematic modifications of the this compound core have demonstrated that even minor chemical alterations can lead to significant changes in biological activity and selectivity.

The position of the chlorine atom on the phenyl ring is a critical determinant of activity. The ortho-substitution, as seen in this compound, introduces steric bulk which can influence metabolic clearance compared to its para-substituted counterparts. vulcanchem.com Electron-withdrawing groups, such as the chlorine atom, are also thought to enhance metabolic stability. vulcanchem.com

The nature of the substituent on the piperidine (B6355638) nitrogen also plays a crucial role. For instance, in a series of monoamine transporter inhibitors, the stereochemistry of the piperidine ring and the nature of the appended side chain were found to dictate selectivity towards dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. acs.orgnih.gov Specifically, (-)-cis analogues showed selectivity for the dopamine and norepinephrine transporters, while (-)-trans and (+)-cis isomers were more selective for the serotonin transporter. acs.orgnih.gov

Furthermore, the introduction of different heterocyclic moieties, such as oxadiazoles (B1248032), can significantly impact the compound's properties. vulcanchem.com For example, the 1,3,4-oxadiazole (B1194373) ring is noted for its metabolic stability and ability to participate in hydrogen bonding, which can improve bioavailability and target affinity. The substituents on this heterocyclic ring can also fine-tune the lipophilicity and target affinity of the molecule. vulcanchem.com

Table 1: Impact of Substituent Modifications on Biological Activity

| Compound/Analog | Modification | Observed Effect | Reference |

|---|---|---|---|

| This compound Analog | Ortho-chloro substitution | Increased steric bulk, potentially reducing metabolic clearance. | vulcanchem.com |

| (-)-cis-3,4-disubstituted piperidine | Stereochemistry | Selective for dopamine and norepinephrine transporters. | acs.orgnih.gov |

| (-)-trans and (+)-cis isomers | Stereochemistry | Selective for the serotonin transporter. | acs.orgnih.gov |

| Oxadiazole-containing analog | Introduction of 1,3,4-oxadiazole ring | Enhanced metabolic stability and hydrogen-bonding capacity. | |

| o-tolyl substituted oxadiazole | Substituent on heterocycle | Enhanced lipophilicity and target affinity. | vulcanchem.com |

The spatial arrangement of functional groups in this compound derivatives is paramount for effective interaction with their biological targets. The piperidine ring itself provides conformational flexibility, which is often essential for optimal binding to proteins. vulcanchem.com However, rigidifying the piperidine backbone has been shown to decrease activity in some cases, highlighting the importance of this flexibility. vulcanchem.com

Docking studies of piperidine-derived inhibitors have revealed that the 2-chlorophenyl moiety often occupies hydrophobic pockets within the binding site of target proteins. For example, in studies on soluble epoxide hydrolase inhibitors, the 2-chlorophenyl group was found to be surrounded by several aromatic and hydrophobic residues. researchgate.net Similarly, in the context of SARS-CoV-2 Mpro inhibitors, the ortho-chlorophenyl group was introduced to occupy the S2 cavity of the enzyme, leading to a significant improvement in inhibitory activity. scienceopen.com

The stereochemistry of the piperidine ring is another critical factor. Different stereoisomers can exhibit vastly different biological activities and selectivities, as demonstrated in studies on monoamine transporter inhibitors. acs.orgnih.gov This underscores the importance of a precise three-dimensional arrangement of substituents for optimal receptor engagement.

Impact of Substituent Modifications on Biological Activity and Selectivity

Computational Approaches to SAR

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the SAR of compounds like this compound and guiding the design of more potent and selective molecules.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

For instance, 3D-QSAR models have been constructed for pyrazole (B372694) analogues containing a piperidine moiety to understand their interaction with the CB1 cannabinoid receptor. nih.gov These models, such as Comparative Molecular Field Analysis (CoMFA), help to visualize the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity, thereby guiding the design of new analogues with improved binding affinity. nih.gov QSAR models have also been developed for 2-phenylacrylonitriles, including piperidine analogues, to predict their cytotoxicity against breast cancer cell lines. nih.gov These models can help to identify key molecular descriptors that correlate with biological activity. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological effect. These models serve as a template for designing new molecules with similar activity.

Pharmacophore models have been developed for various classes of compounds that include the piperidine scaffold. nih.govacs.orgunina.it For sigma-1 receptor ligands, a general pharmacophore model includes a central amine site flanked by two hydrophobic domains. nih.govacs.org Similarly, pharmacophore models for histamine (B1213489) H3 receptor antagonists also feature a basic tertiary amine connected to other structural elements. nih.govacs.org The development of hybrid pharmacophore models, which combine features from different ligands or from a ligand and its target protein, has also proven to be a useful strategy in designing novel inhibitors. plos.org

Table 2: Computational Approaches in SAR

| Approach | Application Example | Key Findings | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA) | Pyrazole analogues with piperidine for CB1 receptor | Identified steric and electrostatic fields crucial for binding affinity. | nih.gov |

| QSAR | 2-phenylacrylonitriles with piperidine for cancer cytotoxicity | Predicted cytotoxicity and identified key molecular descriptors. | nih.gov |

| Pharmacophore Modeling | Sigma-1 and Histamine H3 receptor ligands | Defined essential 3D features for receptor binding, including a central amine. | nih.govacs.org |

| Hybrid Pharmacophore Modeling | Designing novel LTA4H inhibitors | Combined features from different molecules to guide inhibitor design. | plos.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Lead Optimization Strategies Involving this compound Scaffold

The this compound scaffold has served as a valuable starting point for lead optimization in various drug discovery programs. Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties.

One common strategy is scaffold-based drug discovery, where a core molecular framework, such as the this compound, is systematically decorated with different functional groups to explore the chemical space around it. researchgate.net This approach has been successfully employed to develop potent inhibitors for various targets. For example, starting from a low-affinity pyrazole carboxylic ester scaffold, a 4000-fold increase in potency was achieved through a few rounds of chemical synthesis, which included the introduction of a 2-chlorophenyl group. researchgate.net

Fragment-based lead discovery is another powerful strategy that has been utilized. In this approach, small molecular fragments that bind to the target protein are identified and then grown or linked together to create more potent lead compounds. scienceopen.com The this compound moiety can be considered a key fragment in many bioactive molecules.

High-throughput medicinal chemistry combined with computational simulations has also emerged as an efficient strategy to accelerate hit-to-lead optimization. acs.orglib4ri.ch This involves the in silico generation of virtual libraries of compounds based on a core scaffold, followed by computational docking and scoring to prioritize candidates for synthesis and biological testing. acs.orglib4ri.ch This approach has been used to significantly enhance the binding affinity of inhibitor series built upon scaffolds related to this compound. acs.orglib4ri.ch

Structural Simplification and Molecular Obesity Mitigation

In drug discovery, "molecular obesity" refers to the trend of increasing molecular weight and lipophilicity in pursuit of higher potency, which can often lead to poor pharmacokinetic properties and toxicity. rsc.org Mitigating this involves simplifying complex lead compounds to their core pharmacophore, retaining essential binding interactions while shedding unnecessary molecular bulk.

For complex derivatives built upon the this compound framework, such as those designed as renin inhibitors, structural simplification is a key strategy. nih.govnih.gov For example, a highly substituted lead compound might be systematically deconstructed to identify the minimal structure required for activity. This process reduces molecular weight and lipophilicity, which can improve solubility, permeability, and metabolic profiles. The goal is to achieve a balance where potency is maintained or even improved through more efficient interactions with the target, rather than through non-specific lipophilic contacts. This approach counters the tendency for "potency and other addictions" in drug discovery that can lead to candidates with undesirable physicochemical properties. rsc.org

Property-Based Optimization for Predicted Pharmacokinetic Profile (e.g., ADME)

Optimizing for a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical component of lead optimization. numberanalytics.com This process involves fine-tuning the physicochemical properties of the compound, such as solubility, lipophilicity (logP/logD), and metabolic stability, to ensure it can reach its target in the body and persist for an appropriate duration. numberanalytics.comnovalix.com

For derivatives of this compound, property-based optimization has been demonstrated in the development of renin inhibitors. nih.gov Initial lead compounds, while potent, suffered from high clearance. Strategic modifications, such as altering substituents on the piperidine ring and associated moieties, were employed to improve the metabolic profile. For instance, replacing a more lipophilic group with a more polar one, like an aminopyridine, successfully retained high potency while significantly improving metabolic stability and in vivo clearance in rat models. nih.gov Furthermore, the introduction of a polar hydroxyl group to the piperidine ring was investigated to reduce lipophilicity (logD) and mitigate off-target effects. nih.gov

In silico models can predict the metabolic fate of compounds. For Alvocidib, a complex derivative containing the this compound motif, in silico tools identified the methyl piperidine group as a potential site for metabolism. mdpi.com Subsequent in vitro experiments in human liver microsomes confirmed this prediction, yielding quantitative data on the compound's metabolic stability, including its intrinsic clearance (CLint) and in vitro half-life (t1/2). mdpi.com This data is crucial for predicting in vivo human pharmacokinetics.

The following table illustrates how structural modifications can influence key ADME-related properties in piperidine-based compounds.

| Compound/Analogue | Structural Modification | Observed Effect on ADME-Related Property | Reference |

| Renin Inhibitor 22 | 6-fluoroaniline P3 pharmacophore | High in vitro potency, but high clearance in rat liver microsomes. | nih.gov |

| Renin Inhibitor 23 | Replacement of 6-fluoroaniline with 6-aminopyridine | Retained high potency, improved in vitro and in vivo clearance. | nih.gov |

| Renin Inhibitor 27 | Addition of cyclopropylmethoxy group | Improved in vitro metabolic stability and oral bioavailability in rat. | nih.gov |

| Alvocidib | Contains a (3S,4R)-3-hydroxy-1-methyl-4-piperidinyl group | Moderate in vitro metabolic stability (t1/2 = 25.8 min); identified as a site of metabolism. | mdpi.com |

This table is interactive and can be sorted by column.

Bioisosteric Replacement for Metabolic Stability Enhancement

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's ADME profile without losing desired biological activity. cambridgemedchemconsulting.com This technique is frequently used to block sites of metabolic attack, enhancing the compound's stability and half-life.

A common site of metabolism in aromatic compounds is the phenyl ring, which can undergo oxidation by cytochrome P450 (CYP) enzymes. cambridgemedchemconsulting.com For scaffolds like this compound, replacing the unsubstituted phenyl ring or other metabolically labile parts of the molecule with bioisosteres can be highly effective.

Key bioisosteric replacement strategies include:

Heterocyclic Ring Introduction: Replacing a phenyl ring with a nitrogen-containing heterocycle like pyridine (B92270) or pyrimidine (B1678525) can increase polarity and reduce susceptibility to CYP-mediated metabolism. cambridgemedchemconsulting.com In some analogues, the incorporation of a 1,3,4-oxadiazole ring is noted for its metabolic stability.

Fluorine Substitution: The replacement of a hydrogen atom with fluorine at a site of metabolic oxidation is a classic tactic. The strength of the carbon-fluorine bond makes it resistant to metabolic cleavage. acs.org For example, introducing a fluorine atom to the chlorophenyl ring could block potential hydroxylation sites.

Ring Bioisosteres: In related dopamine transporter inhibitors, the bioisosteric replacement of a metabolically unstable piperazine (B1678402) ring with an aminopiperidine moiety led to analogues with significantly improved metabolic stability in rat liver microsomes. nih.gov

The following table details examples of bioisosteric replacements and their impact on metabolic stability.

| Parent Structure Moiety | Bioisosteric Replacement | Rationale/Observed Effect | Reference |

| Piperazine Ring | Aminopiperidine Ring | Explored to improve metabolic stability in dopamine transporter inhibitors. | nih.gov |

| Phenyl Ring | Pyridyl or Pyrimidine Ring | Increases polarity and reduces susceptibility to CYP-mediated oxidation. | cambridgemedchemconsulting.com |

| Hydrogen Atom (on an aromatic ring) | Fluorine Atom | Blocks sites of metabolic hydroxylation due to the high strength of the C-F bond. | acs.org |

| Benzene Ring | 1,3,4-Oxadiazole Ring | The oxadiazole ring is noted for its metabolic stability and can act as a bioisostere for a phenyl group. |

This table is interactive and can be sorted by column.

Mechanistic Investigations and Target Interaction Studies in Vitro

Enzyme Inhibition Studies of 2-(2-Chlorophenyl)piperidine and Analogues

The inhibitory effects of this compound derivatives have been evaluated against a range of enzymes, revealing potential interactions that are crucial for understanding their biological effects.

Analogues of this compound have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Flavopiridol (B1662207) (Alvocidib), a semi-synthetic flavonoid, incorporates a 2-chlorophenyl-piperidinyl structure and has demonstrated broad-spectrum inhibition of CDKs. nih.gov It targets cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest in the G1 and G2 phases. nih.gov Furthermore, its inhibition of non-cell cycle CDKs, including CDK7 and CDK9, can suppress transcription and induce cytotoxic responses. nih.gov

Another compound, (+)-trans-2-(2-Chlorophenyl)-5,7-dihydroxy-8-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-chromen-4-one, has also been identified as a CDK inhibitor. google.com The binding of flavopiridol to the ATP-binding site of CDK9 has been shown to induce structural changes, with the chlorophenyl ring fitting into a hydrophobic region that is more open in CDK9 compared to CDK2. acs.org

Table 1: CDK Inhibition by this compound Analogues

| Compound Name | Target CDKs | Effect |

|---|---|---|

| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK6 | G1 and G2 cell cycle arrest nih.gov |

| CDK7, CDK9 | Suppression of transcription, cytotoxic responses nih.gov |

Derivatives containing the chlorophenyl moiety have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. rsc.org

In a series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines], compounds featuring a p-chlorophenyl group at the C-4′ position of the pyrrolidine (B122466) ring showed greater BChE inhibitory properties compared to those with an unsubstituted phenyl ring. rsc.org For instance, the IC50 values for BChE inhibition were significantly lower for the p-chlorophenyl derivatives. rsc.org

Another study focusing on cinnamic acid-tryptamine hybrids identified (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide as a potent BChE inhibitor, with an IC50 value of 1.95 μM. scilit.com Kinetic and molecular modeling studies suggested that this compound acts as a mixed-type inhibitor, binding to both the peripheral anionic site (PAS) and the catalytic active site (CAS) of BChE. scilit.com

Table 2: Cholinesterase Inhibition by this compound Analogues

| Compound Name | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) | BChE | 1.95 scilit.com |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] analogue (8e) | AChE | 3.35 rsc.org |

| BChE | 5.63 rsc.org | |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] analogue (8g) | AChE | 3.15 rsc.org |

The potential of this compound analogues to inhibit lipoxygenase (LOX) and alpha-glucosidase has been explored. A study on S-substituted derivatives of 5-(1-(4-chlorophenylsulfonyl) piperidin-3-yl)-1,3,4-oxadiazole-2-thiol revealed that several compounds exhibited very strong lipoxygenase inhibitory potential. bioline.org.br Specifically, compound 5e, an n-pentyl derivative, showed an inhibition of 94.71%, which was comparable to the standard, Baicalein. bioline.org.br

Regarding alpha-glucosidase inhibition, results have been varied. One study reported that derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperdine did not show any significant alpha-glucosidase inhibition activity. who.int In contrast, a different series of thiazolidine-2,4-dione or rhodanine (B49660) derivatives showed that compound 6k, which contains a chloro group at the 2-position of the phenyl ring, was the most potent inhibitor of α-glucosidase, with an IC50 value of 5.44 ± 0.13 μM. nih.gov This was significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). nih.gov

Table 3: Lipoxygenase and Alpha-Glucosidase Inhibition by Analogues

| Compound Name | Target Enzyme | Activity |

|---|---|---|

| 5-(1-(4-chlorophenylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole-2-thiol n-pentyl derivative (5e) | Lipoxygenase | 94.71% inhibition bioline.org.br |

The renin-angiotensin-aldosterone system is a critical pathway in blood pressure regulation, and renin is a key enzyme in this cascade. cvpharmacology.com A series of (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides were designed and identified as potent renin inhibitors through X-ray crystal structure analysis. nih.govnortheastern.edunih.gov The most potent compound from this series, compound 15, demonstrated favorable pharmacokinetic and pharmacodynamic profiles in rats. northeastern.edunih.govproteopedia.org Non-peptidomimetic renin inhibitors of the piperidine (B6355638) type are considered a novel structural class. researchgate.net The binding of these substituted piperidine derivatives can induce significant conformational changes in the enzyme's active site. nih.gov Aliskiren, an approved renin inhibitor, is also a piperidine-based compound. cellagentech.com

Table 4: Renin Inhibition by this compound Analogues

| Compound Class | Key Structural Feature | Activity |

|---|---|---|

| Piperidine-3-carboxamides | (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl] | Potent renin inhibition nih.govnortheastern.edunih.gov |

| Non-peptidomimetic piperidines | Substituted piperidine core | Picomolar affinities for renin nih.gov |

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading 2-arachidonoylglycerol (B1664049) (2-AG). thno.orgresearchgate.net Inhibition of MAGL is a therapeutic strategy for various neurological conditions. researchgate.net

Research has identified sulfonamido-based carbamates and ureas with a piperidine core as MAGL inhibitors. thno.org One such known inhibitor is 1,1,1,3,3,3-hexafluoropropan-2-yl 4-(((4-chlorophenyl)sulfonamido) methyl)piperidine-1-carboxylate (SAR127303), which demonstrated an IC50 value of 39.3 nM for MAGL. This compound was also shown to be selective for MAGL over fatty acid amide hydrolase (FAAH) and cannabinoid receptors (CB1 & CB2). thno.org Another study identified ABX-1431, a selective MAGL inhibitor containing a piperidine moiety, as a clinical candidate for neurological disorders. acs.org

Table 5: Monoacylglycerol Lipase (MAGL) Inhibition by Analogues

| Compound Name | IC50 (nM) | Selectivity |

|---|---|---|

| SAR127303 | 39.3 | Selective for MAGL over FAAH, CB1, and CB2 thno.org |

Renin Inhibition

Receptor Binding and Modulation Studies (In Vitro)

The interaction of this compound analogues with various G protein-coupled receptors (GPCRs) and other receptor types has been a subject of investigation to elucidate their pharmacological profiles.

Studies on haloperidol, which contains a 4-chlorophenylpiperidine moiety, have shown that this structural component is crucial for its binding to multiple central nervous system (CNS) receptors, including dopamine (B1211576) (D2, D3, D4) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. nih.gov This has served as a scaffold for designing new agents targeting these receptors. nih.gov

In the realm of cannabinoid receptors, a novel and potent antagonist for the cannabinoid type 1 (CB1) receptor was discovered: 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide (CP-945,598). This compound exhibited subnanomolar potency in binding (Ki = 0.7 nM) and functional assays at human CB1 receptors. nih.gov Similarly, 8-Chloro-1-(2′,4′-dichlorophenyl)-N-piperidin-1-yl-1,4,5,6-Tetrahydrobenzo bioline.org.brbohrium.comcyclohepta[1,2-c]pyrazole-3-carboxamide was identified as a potent and selective CB1 antagonist, with a Ki value in the nanomolar range. researchgate.net

Furthermore, piperidine-based ligands have been developed for sigma (σ) receptors, which are implicated in various CNS functions. acs.org Dual-target ligands that interact with both histamine (B1213489) H3 receptors and sigma-1 receptors have also been designed from piperidine-based scaffolds. For example, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine was found to be a potent histamine H3 receptor inverse agonist. acs.org

Table 6: Receptor Binding Affinity of this compound Analogues

| Compound Name/Class | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| Haloperidol | Dopamine D2 | 0.89 nM nih.gov |

| Dopamine D3 | 4.6 nM nih.gov | |

| Dopamine D4 | 10 nM nih.gov | |

| Serotonin 5-HT2A | 120 nM nih.gov | |

| CP-945,598 | Cannabinoid CB1 | 0.7 nM nih.gov |

| 8-Chloro-1-(2′,4′-dichlorophenyl)-N-piperidin-1-yl-1,4,5,6-Tetrahydrobenzo bioline.org.brbohrium.comcyclohepta[1,2-c]pyrazole-3-carboxamide | Cannabinoid CB1 | Nanomolar range researchgate.net |

Cannabinoid Receptor (CB1) Interactions

While the cannabinoid receptor CB1 is a significant target for various piperidine-containing compounds, specific data on the direct interaction of this compound with the CB1 receptor is not extensively detailed in the currently available research. Studies on related N-substituted piperidine derivatives often focus on their role as antagonists for the CB1 receptor. For instance, the well-characterized CB1 antagonist rimonabant, which is an N-(piperidin-1-yl) derivative, exhibits high affinity for the CB1 receptor with a Ki value of 2 nM. jbclinpharm.orgjbclinpharm.org The development of peripherally selective CB1 receptor antagonists is an area of interest to avoid central nervous system side effects. acs.org The interaction of such antagonists is thought to involve hydrophobic interactions with the receptor. jbclinpharm.org However, without direct experimental data for this compound, its specific affinity and functional activity at the CB1 receptor remain uncharacterized in the public literature.

Histamine Receptor (H1, H3) Antagonism

Sigma Receptor (Sigma-1, Sigma-2) Ligand Binding

Sigma receptors, comprising at least two subtypes (σ-1 and σ-2), are recognized as a unique protein entity in the endoplasmic reticulum and are targets for various synthetic compounds, including many piperidine derivatives. nih.govscielo.br These receptors are implicated in a range of cellular functions and are being explored as therapeutic targets for neuropsychiatric disorders and cancer. nih.govsigmaaldrich.com

A number of N-arylalkylpiperidines have been shown to be high-affinity ligands for both sigma-1 and sigma-2 receptors. researchgate.net The binding affinity and selectivity of these compounds are influenced by the nature of the substituents on the piperidine ring and the N-alkyl chain. For instance, in a series of N-substituted 4-cyano-4-phenylpiperidines, saturated N-substituents generally led to increased affinity at both sigma receptor subtypes. researchgate.net While a unified pharmacophore model for sigma-2 binding has been challenging to develop due to ligand diversity, it is generally understood that a central amine site flanked by two hydrophobic sites is a key feature. scielo.brd-nb.info

Specific binding affinities for this compound at sigma-1 and sigma-2 receptors are not explicitly reported in the reviewed literature. However, studies on structurally related compounds suggest that the piperidine scaffold is a viable pharmacophore for sigma receptor interaction.

Monoamine Transporter (DAT, SERT, NET) Affinity and Inhibition

Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter concentrations and are the targets of many therapeutic agents and drugs of abuse. wikipedia.org Piperidine-based structures are a common feature in many potent monoamine transporter inhibitors. nih.gov

Studies on piperidine-based nocaine/modafinil hybrid ligands have demonstrated that modifications to the piperidine structure can lead to substantial enhancements in inhibitory potency at DAT and NET. nih.gov For example, replacing the ester function of nocaine with a sulfur-containing appendage resulted in several ligands with low nanomolar to subnanomolar potency. nih.gov Furthermore, N-modification of piperidine-based cocaine analogues has been shown to affect activity and selectivity across the monoamine transporters. N-demethylation of certain piperidine ligands can improve activity at SERT and NET. acs.org

While extensive research exists on various piperidine derivatives, specific Ki values for the parent compound this compound at DAT, SERT, and NET are not detailed in the available search results. The data below is for related, more complex piperidine derivatives, illustrating the potential of this chemical class.

Table 1: In Vitro Monoamine Transporter Inhibition for Representative Piperidine Derivatives

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| Ligand 16e (nocaine/modafinil hybrid) | ~1 | ~1 | ~1 |

| Ligand 16f (nocaine/modafinil hybrid) | - | 4.5 | 0.68 |

| Ligand 17b (nocaine/modafinil hybrid) | 55 | 1795 | 12 |

Data sourced from studies on piperidine-based nocaine/modafinil hybrids. nih.gov

Cellular Mechanism of Action Investigations (In Vitro Assays)

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms for many anticancer agents. Certain piperidine-containing compounds have been shown to exhibit these effects. For example, specific analogs of N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide have demonstrated significant growth inhibition in cancer cells through the induction of apoptosis and cell cycle arrest.

The process of apoptosis is often characterized by the activation of specific cellular pathways. For instance, some compounds induce apoptosis through the intrinsic pathway, which can involve changes in the expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic BAX and a decrease in the anti-apoptotic BCL2. nih.gov Cell cycle arrest, often at the G2/M phase, is another common outcome of treatment with cytotoxic compounds and prevents cancer cells from proliferating. mdpi.com This arrest can be mediated by the modulation of proteins like p21 and the phosphorylation status of proteins such as Rb. mdpi.com

While the potential for piperidine derivatives to induce these effects is established, specific studies detailing the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells were not found in the reviewed literature.

Screening for Modulation of Specific Biological Pathways (e.g., NCI60 Cell Line Screen)

The National Cancer Institute's 60 human cancer cell line (NCI60) screen is a valuable tool for identifying potential anticancer compounds and elucidating their mechanisms of action by testing them against a diverse panel of human cancer cell lines. wikipedia.org A compound's pattern of activity across the 60 cell lines can provide clues about its mechanism of action.

While the NCI60 database is extensive, specific results for this compound were not identified in the performed searches. However, data for other, more complex molecules containing a chlorophenyl group are available, showing a range of activities. For example, a hydrazone derivative, 1-(2-chlorophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine, was evaluated in the NCI60 screen at a 10 µM concentration and did not show notable cytotoxic effects. mdpi.com In contrast, other novel compounds have demonstrated potent antiproliferative activity in the NCI60 screen with mean GI50 values in the low micromolar range. semanticscholar.orgresearchgate.net

Neuroprotection Assay in Hippocampal Slice Culture

While direct studies on the neuroprotective effects of this compound in hippocampal slice cultures are not extensively documented, research on structurally related compounds provides valuable insights. Organotypic hippocampal slice cultures are a widely accepted model for studying neuronal death and neuroprotection as they preserve the complex cytoarchitecture of the hippocampus. nih.gove-cep.org In these models, neuronal damage is often assessed by measuring propidium (B1200493) iodide uptake or lactate (B86563) dehydrogenase release following an insult, such as oxygen-glucose deprivation (OGD), which mimics ischemic conditions. nih.gov

Investigations into analogs of this compound have shown promise in the area of neuroprotection. For instance, the compound 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, which shares a chlorophenyl group, has demonstrated activity in the 6-Hz psychomotor seizure model, a test that identifies substances effective against therapy-resistant partial epilepsy. nih.govresearchgate.net Furthermore, another related piperidine-2,6-dione derivative, 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione, was found to be active in an in vitro neuroprotection assay using hippocampal slice cultures. nih.govresearchgate.net These findings suggest that the broader class of compounds containing the chlorophenyl and piperidine moieties warrants further investigation for potential neuroprotective activities.

Antimicrobial Activity Evaluation (In Vitro)

The antimicrobial potential of piperidine derivatives has been a subject of considerable research. jocpr.com Various studies have synthesized and evaluated new N-substituted piperidine derivatives for their activity against a range of bacterial and fungal strains. jocpr.comjocpr.com The in vitro antimicrobial activity is typically determined using methods like the broth microdilution or disc diffusion method to establish the minimum inhibitory concentration (MIC) against various pathogens. jocpr.comresearchgate.net

Derivatives of this compound have been synthesized and assessed for their antimicrobial properties. For example, a series of N'-arylidene-2-(2-chlorophenyl)-2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl) acetohydrazides and related oxadiazoles (B1248032) were synthesized and screened. jocpr.com Some of these compounds exhibited excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. jocpr.com The presence of a chlorophenyl group, often at different positions on the piperidine or associated rings, appears to be a critical factor for antimicrobial activity. bioline.org.br

Interactive Table: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound Type | Test Organism | Activity Level | Reference |

|---|---|---|---|

| N'-arylidene-2-(2-chlorophenyl)-2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl) acetohydrazides | Gram-positive bacteria, Gram-negative bacteria, Fungi | Excellent for some derivatives | jocpr.com |

| 2-((4-chloro-4-(4-chlorophenyl)piperidin-1-yl)(2-chlorophenyl)methyl)-5-aryl-1,3,4-oxadiazoles | Gram-positive bacteria, Gram-negative bacteria, Fungi | Excellent for some derivatives | jocpr.com |

| 2-Piperidinomethylamino-4-(7-bromo-coumarin-3-yl)-6-(4-chlorophenyl) pyrimidine (B1678525) | S. aureus, E. faecalis, E. coli, C. albicans | High activity (MIC = 25-50 µg/mL) | bioline.org.br |

Antiviral Activity Investigations (In Vitro, e.g., SARS-CoV-2 Targets)

The emergence of viral pandemics has spurred research into novel antiviral agents, with heterocyclic compounds like piperidine derivatives being a significant area of focus. nih.gov The antiviral activity of these compounds is often evaluated in vitro against various viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov

While direct in vitro studies on the anti-SARS-CoV-2 activity of this compound are limited, research on related piperidine-containing structures has shown promising results. nih.gov For instance, certain piperidine derivatives bearing a thienylidene ring system have demonstrated excellent inhibitory activity against SARS-CoV-2, with some compounds showing high selectivity indices. nih.gov The mechanism of action for many antiviral piperidine derivatives involves targeting key viral proteins, such as the main protease (3CLpro), which is essential for viral replication. nih.govbiorxiv.org

Furthermore, the piperidine ring is a structural component of some compounds investigated for their activity against other viruses, such as HIV. nih.govderpharmachemica.com These studies often explore how modifications to the piperidine ring and its substituents influence antiviral potency and cytotoxicity. The collective evidence suggests that the piperidine scaffold, including derivatives with a chlorophenyl substitution, represents a promising starting point for the development of new antiviral therapeutics. nih.gov

Computational Simulation and Predictive Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

The analysis of ligand-protein binding modes is fundamental to understanding the mechanism of action of a drug candidate. For derivatives of 2-(2-chlorophenyl)piperidine, docking studies have been instrumental in elucidating how these molecules interact with the active sites of various protein targets. For instance, studies on related piperidine (B6355638) compounds have shown that the piperidine ring often adopts a chair conformation, which is crucial for its interaction with target proteins. nih.gov The orientation of the chlorophenyl group and other substituents plays a significant role in establishing key interactions, such as hydrophobic interactions and hydrogen bonds, with amino acid residues in the binding pocket. mdpi.com

In the context of anticancer research, molecular docking of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share the core piperidine structure, revealed specific interactions with target proteins associated with myeloma, leukemia, and natural killer T-cell lymphoma. mdpi.com These studies highlight the importance of the spatial arrangement of the aryl groups and other substituents in determining the binding affinity and specificity. mdpi.com Similarly, docking studies of spiro-piperidine derivatives have been used to understand their interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing key binding interactions within the enzyme's active site. rsc.org

The visualization of these binding modes, often represented in 2D and 3D diagrams, allows for a detailed examination of the intermolecular forces at play. For example, the chlorophenyl group can engage in hydrophobic interactions, while the piperidine nitrogen can act as a hydrogen bond acceptor or donor, depending on its protonation state. nih.gov These detailed analyses are critical for the rational design of new derivatives with improved binding characteristics.

A key output of molecular docking simulations is the calculation of the binding energy, which provides a quantitative estimate of the binding affinity between the ligand and the protein. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

In a study involving 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, the calculated binding energies against various cancer-related proteins ranged from -89.33 to -109.10 kcal/mol. mdpi.com These values, combined with the analysis of van der Waals (VDW) interactions, helped to identify the most promising compounds for further experimental evaluation. mdpi.com For example, one compound demonstrated a significant binding energy of -91.34 kcal/mol with the protein 1OLL, with a substantial contribution from VDW forces. mdpi.com

The following table summarizes the binding energies of five piperidine derivatives against the 5N21 protein target, as reported in a recent study. mdpi.com

| Compound | Binding Energy (kcal/mol) | Van der Waals Energy (kcal/mol) |

| V | -109.10 | -108.97 |

| III | -99.01 | Not Reported |

| IV | -97.50 | Not Reported |

| I | -95.51 | Not Reported |

| II | -93.91 | Not Reported |

This table is based on data from a molecular docking study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones against the 5N21 protein. mdpi.com

These calculations are invaluable for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

Molecular docking is not only used to understand the binding of a known ligand to its target but also to identify potential new protein targets for a given compound. By docking a molecule like a this compound derivative against a panel of different proteins, researchers can prioritize which protein-ligand interactions are most likely to be biologically relevant.

For example, in the study of spirochromone annulated chalcone (B49325) conjugates, docking simulations were performed against a range of known receptors to identify MTB phosphotyrosine phosphatase B (MtbPtpB) as the most probable target based on high binding affinity scores. rsc.org This approach helps to generate new hypotheses about the mechanism of action of a compound and can open up new avenues for therapeutic intervention. The prioritization of targets is often based on the docking score, binding energy, and the nature of the interactions observed in the docked pose. rsc.org

Binding Energy Calculations

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govmdpi.com This allows for the assessment of the stability of the protein-ligand complex and the conformational changes that may occur upon binding.

To evaluate the stability of a protein-ligand complex during an MD simulation, several parameters are analyzed, including the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RoG). nih.govresearchgate.net

Root-Mean-Square Deviation (RMSD): RMSD measures the average distance between the atoms of a superimposed protein (or ligand) at a given time and a reference structure. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and is structurally stable. cuestionesdefisioterapia.commdpi.com In simulations of various protein-ligand complexes, stable RMSD values typically remain within a range of 1-3 Å, indicating minimal conformational changes and a stable binding interaction. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or parts of the ligand. It helps to identify flexible regions of the protein, such as loops, and can indicate how ligand binding affects the protein's flexibility. rsc.orgcuestionesdefisioterapia.com Lower RMSF values in the binding site residues upon ligand binding can suggest a more stable interaction. cuestionesdefisioterapia.com

A study on spiroquinoxalinopyrrolidine embedded chromanone hybrids, which contain a piperidine-like scaffold, used MD simulations to assess complex stability. The RMSD profiles of the protein-ligand complexes became saturated after 100 ns, indicating that they had reached a thermodynamically stable state. rsc.org

The following table provides a conceptual overview of the interpretation of these stability metrics.

| Metric | High Value Indicates | Low Value Indicates |

| RMSD | Significant conformational changes, potential instability | Structural stability, equilibrium reached |

| RMSF | High flexibility of specific residues (e.g., in loop regions) | Rigidity of specific residues, stable binding site |

| RoG | Less compact structure, potential unfolding | Compact and stable protein fold |

MD simulations provide valuable insights into the conformational dynamics of both the ligand and the protein upon binding. mdpi.com The binding of a ligand can induce conformational changes in the protein, which may be essential for its biological function. nih.gov Conversely, the protein environment can influence the conformation of the bound ligand.

Analysis of MD trajectories can reveal the formation or disappearance of pockets within the protein structure in response to ligand binding. nih.gov This information can be used to design new ligands that can better adapt to these dynamic receptor conformations, potentially leading to improved binding affinity and efficacy. nih.gov For instance, understanding the dynamic cross-talk between a protein and a first-generation inhibitor can guide the design of second-generation compounds with optimized interactions. nih.gov

Conformational Dynamics of Ligand-Bound Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement (geometry) of a molecule. For piperidine-containing compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been employed to optimize molecular geometries. These studies consistently show that the piperidine ring typically adopts a stable chair conformation.

In systems analogous to this compound, DFT calculations have revealed that the ortho-chloro substitution on the phenyl ring dictates a specific rotational angle (torsion) between the chlorophenyl group and the piperidine ring, which is calculated to be approximately 60°. This preferred geometry minimizes steric clash and stabilizes the molecule. Such calculations are foundational for understanding how the molecule will fit into a protein's active site or interact with other molecules.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO, being the outermost orbital containing electrons, represents the ability to donate electrons, while the LUMO, as the innermost empty orbital, indicates the capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small energy gap implies the molecule is more reactive and can be easily excited. For various chlorophenyl-containing heterocyclic compounds, HOMO-LUMO analysis has been used to describe the charge transfer that occurs within the molecule, which is crucial for its biological and electronic properties. Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further quantitative measures of molecular reactivity.

Table 1: Representative Theoretical Reactivity Descriptors for a Chlorophenyl-Containing Heterocycle Data is illustrative and based on published values for structurally related compounds.

| Descriptor | Value (eV) | Implication |

| EHOMO | -5.071 | Electron-donating capability |

| ELUMO | -2.011 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.061 | Molecular stability and reactivity |

Natural Bond Orbital (NBO) analysis is a computational technique that examines the distribution of electron density within a molecule in the context of localized chemical bonds and lone pairs, providing a clear picture of the Lewis structure. A key application of NBO analysis is to study charge delocalization, which occurs through interactions between filled (donor) and empty (acceptor) orbitals. These donor-acceptor interactions stabilize the molecule.

HOMO-LUMO Analysis and Reactivity Descriptors

In Silico Pharmacokinetic Predictions (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies use computational models to predict the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like characteristics and to flag potential liabilities before resource-intensive experimental work is undertaken. Software platforms like SwissADME and others are commonly used to calculate a range of physicochemical and pharmacokinetic parameters based on a molecule's structure. For various piperidine derivatives, these tools have been used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential interactions with metabolic enzymes.

Metabolic stability is a critical ADME parameter that determines a compound's half-life in the body. A compound that is metabolized too quickly will have a short duration of action, while one that is too stable might accumulate to toxic levels. In silico models can predict a compound's stability in the presence of liver enzymes, particularly those in human liver microsomes (HLM), which contain a high concentration of cytochrome P450 (CYP) enzymes.

Key parameters predicted include intrinsic clearance (Clint) and in vitro half-life (t½). For related chlorophenyl piperidine analogues, studies have shown that substituents can successfully block sites of metabolism, thereby improving stability. The ortho-position of the chlorine atom in this compound is predicted to provide steric bulk that may reduce the rate of metabolic clearance compared to its para-substituted counterparts. Computational tools can also predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are most likely responsible for the compound's metabolism and identify the most metabolically labile sites on the molecule.

Table 2: Representative Predicted ADME Properties for a Chlorophenyl-Piperidine Analogue Data is illustrative and based on published values for structurally similar compounds using in silico tools like SwissADME.

| Property | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| LogP (Lipophilicity) | ~3.2 | Influences solubility and membrane permeability |

| Hydrogen Bond Donors | 1 | Affects solubility and receptor binding |

| Hydrogen Bond Acceptors | 1 | Affects solubility and receptor binding |

| Polar Surface Area (TPSA) | ~12.4 Ų | Influences cell permeability |

| Pharmacokinetics | ||

| GI Absorption | High | Likelihood of absorption from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes/Moderate | Potential to enter the central nervous system |

| CYP3A4 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | Favorable drug-like properties |

| Bioavailability Score | ~0.55 | Overall drug-likeness indicator |

Prediction of Absorption and Distribution Parameters (e.g., CNS Penetration, Plasma Protein Binding)

The translation of a chemical entity into a viable therapeutic agent is heavily dependent on its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). For compounds targeting the central nervous system (CNS), two parameters are of paramount importance: the ability to penetrate the blood-brain barrier (BBB) and the extent of binding to plasma proteins. In the early stages of drug discovery, computational simulation and predictive modeling serve as indispensable tools for forecasting these properties, thereby guiding the synthesis and selection of candidates with a higher probability of success. nih.gov These in silico methods utilize quantitative structure-activity relationship (QSAR) models, which correlate a compound's structural or physicochemical features with its biological activity or properties.

Prediction of CNS Penetration

The capacity of a molecule to cross the highly selective blood-brain barrier is a critical determinant of its efficacy as a CNS-active agent. frontiersin.org The BBB's complex structure, characterized by tight junctions and the presence of efflux transporters, restricts the passage of many substances from the bloodstream into the brain. researchgate.net Computational models predict CNS penetration primarily through the logBB value, which is the logarithm of the ratio of the drug's concentration in the brain to that in the blood at steady-state. nih.gov A higher logBB value generally indicates better brain penetration.

These predictive models are built using large datasets of compounds with experimentally determined BBB permeability. nih.gov They employ various statistical methods, including multiple linear regression and machine learning algorithms, to identify the key molecular descriptors that govern brain penetration. nih.govarxiv.org Commonly used descriptors include:

Lipophilicity (logP/logD): A measure of a compound's solubility in fats versus water. Higher lipophilicity often facilitates passage through the lipid bilayers of the BBB.

Polar Surface Area (PSA): The surface sum over all polar atoms. Lower PSA is generally associated with better BBB penetration.

Molecular Weight: Smaller molecules tend to cross the BBB more readily.

Hydrogen Bond Donors and Acceptors: A lower count of hydrogen bonds is typically favorable for CNS penetration. researchgate.net

While specific in silico studies exclusively focused on this compound are not widely available in public literature, predictions for structurally related compounds provide valuable insights. For instance, a computational analysis of 1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, which contains the core 2-chlorophenyl and piperidine moieties, predicted a logBB value of 0.8. vulcanchem.com This value suggests a strong potential for crossing the blood-brain barrier, as compounds with a logBB greater than 0.3 are typically considered to have good CNS penetration. frontiersin.org The 2-chlorophenyl group in this analogue contributes to its hydrophobicity, a key factor in membrane permeability. vulcanchem.com

| Compound | Predicted Parameter | Predicted Value | Implication | Source |

|---|---|---|---|---|

| 1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | logBB | 0.8 | High potential for CNS penetration | vulcanchem.com |

Prediction of Plasma Protein Binding (PPB)

Once a compound enters the systemic circulation, it can bind to plasma proteins, primarily human serum albumin (HSA) and α-acid glycoprotein (B1211001) (AGP). nih.govualberta.ca This binding is reversible, and only the unbound (free) fraction of the drug is available to cross membranes, distribute into tissues like the brain, and interact with its pharmacological target. arxiv.org Therefore, predicting the percentage of plasma protein binding (%PPB) is crucial, as high binding can limit a drug's efficacy and influence its distribution and clearance. nih.gov

In silico models for PPB prediction operate on principles similar to those for CNS penetration, using QSAR to correlate molecular descriptors with binding affinity. mazums.ac.ir Lipophilicity is a major driver of plasma protein binding, as binding sites on proteins like albumin are often hydrophobic. nih.gov Other important factors include the compound's acidic or basic nature and specific pharmacophoric features that can engage in interactions with protein residues. ualberta.canih.gov

| Descriptor | General Influence on PPB | Relevance to this compound |

|---|---|---|

| Lipophilicity (logP/logD) | Higher lipophilicity generally increases PPB. nih.gov | The chlorophenyl group increases lipophilicity, likely contributing to binding. |

| Charge/Ionization State | Basic drugs bind to HSA and AGP. ualberta.ca | The piperidine nitrogen is basic, influencing its binding characteristics. |

| Molecular Size/Volume | Increased molecular volume can favor PPB. ualberta.ca | A moderate molecular size, its contribution would be quantified by specific QSAR models. |

| Aromatic Moieties | Presence of aromatic C-atoms can favor PPB for basic drugs. ualberta.ca | The chlorophenyl ring is an aromatic moiety expected to contribute to binding. |

Analytical Methodologies for Research on 2 2 Chlorophenyl Piperidine

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for determining the molecular structure of 2-(2-chlorophenyl)piperidine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR provide unique insights into the structure of this compound.

¹H-NMR spectra provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H-NMR spectrum of a related compound, 1-(1-(2-chlorophenyl)-3-phenylprop-2-yn-1-yl) piperidine (B6355638), the aromatic protons of the chlorophenyl group appear as a multiplet in the range of δ 7.26-7.76 ppm. The protons on the piperidine ring exhibit signals at approximately δ 1.42-1.60 ppm and δ 2.61 ppm. A singlet at δ 5.10 ppm is attributed to the methine proton.

¹³C-NMR spectroscopy provides information about the different types of carbon atoms in the molecule. For 1-(1-(2-chlorophenyl)-3-phenylprop-2-yn-1-yl) piperidine, the carbon signals for the chlorophenyl ring are observed at δ 126.15, 128.1, 128.73, 129.76, 130.55, and 136.39 ppm. The piperidine carbons resonate at δ 24.43, 26.12, and 50.73 ppm. The signal for the carbon attached to the nitrogen atom is found at δ 59.23 ppm.

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.76-7.26 | m | Aromatic protons (chlorophenyl group) |

| ¹H | 5.10 | s | Methine proton |

| ¹H | 2.61 | br | Piperidine protons |

| ¹H | 1.60-1.42 | m | Piperidine protons |

| ¹³C | 136.39, 130.55, 129.76, 128.73, 128.1, 126.15 | Aromatic carbons (chlorophenyl group) | |

| ¹³C | 59.23 | C-N carbon | |

| ¹³C | 50.73, 26.12, 24.43 | Piperidine carbons |

Data is for 1-(1-(2-chlorophenyl)-3-phenylprop-2-yn-1-yl) piperidine and is illustrative of the types of signals expected for this class of compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy is used to identify characteristic vibrations of specific bonds. For a related compound, 7-(2-Chlorobenzylidene)-3-(2-chlorophenyl)-4,4,6,6-tetramethyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine-2-carbothioamide, the IR spectrum shows a broad band at 3430 cm⁻¹ corresponding to the N-H stretch and another at 3148 cm⁻¹ for the NH₂ group. derpharmachemica.com Aromatic C-Cl vibrations are typically observed in the range of 750–550 cm⁻¹.

Raman Spectroscopy is a complementary technique to IR spectroscopy. It is particularly useful for observing non-polar bonds. The Raman spectrum of 2-chlorobiphenyl, a structurally related compound, shows characteristic peaks around 1297 cm⁻¹, 760 cm⁻¹, and 680 cm⁻¹. researchgate.net These bands can be used to distinguish it from its isomers. researchgate.net The sensitivity of Raman spectroscopy to the molecular configuration makes it a valuable tool for differentiating crystal forms (polymorphs). spectroscopyonline.com

Table 2: Key Vibrational Frequencies for Related Compounds

| Spectroscopy | Frequency (cm⁻¹) | Assignment | Reference Compound |

|---|---|---|---|

| IR | 3430 | N-H stretch (broad) | 7-(2-Chlorobenzylidene)-3-(2-chlorophenyl)-4,4,6,6-tetramethyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine-2-carbothioamide |

| IR | 750-550 | Aromatic C-Cl vibration | 4-(4-Chlorophenyl)piperidine-2,6-dione (B23368) |

| Raman | 1297 | C-C bridge bond stretching | 2-Chlorobiphenyl |

| Raman | 760, 680 | CCC bending (ring deformation) | 2-Chlorobiphenyl |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. evitachem.com

In the mass spectrum of a related imine, [(2-chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine, the base peak is observed at m/z 216. mdpi.com This peak is attributed to the cleavage of the C-N bond. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. rsc.orgbeilstein-journals.org For example, the calculated mass for the protonated molecule [M+H]⁺ of (3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-yl)(morpholino)methanethione was found to be 322.0781, closely matching the experimental value of 322.0789. beilstein-journals.org

Table 3: Illustrative Mass Spectrometry Data

| Technique | m/z | Interpretation | Reference Compound |

|---|---|---|---|

| MS | 216 | Base peak, fragmentation product | [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine |

| HRMS (ESI) | 322.0781 (calc.), 322.0789 (found) | [M+H]⁺ | (3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-yl)(morpholino)methanethione |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of chemical compounds in various samples. researchgate.net This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry.

The method typically involves a reversed-phase HPLC column for separation, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous solution containing a modifier (such as formic acid). researchgate.netmpi.govt.nzsielc.com The separated analyte is then introduced into the mass spectrometer. Detection is often performed using positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which enhances sensitivity and specificity. researchgate.net This involves monitoring a specific precursor ion to product ion transition. For instance, in the analysis of clopidogrel, a related thienopyridine derivative, the mass transition of m/z 322.1 → 212.1 was monitored. researchgate.net This technique is widely used for bioanalytical method validation and therapeutic drug monitoring. researchgate.net

Future Research Directions for 2 2 Chlorophenyl Piperidine

Exploration of Novel Biological Targets for Therapeutic Intervention

The inherent structural features of the 2-(2-chlorophenyl)piperidine moiety, including its lipophilicity and hydrogen bonding capabilities, make it an ideal starting point for developing modulators of various biological targets. vulcanchem.com While derivatives have been explored for their effects on established targets like the sigma-1 receptor and PI3Kα pathways, a vast landscape of other potential targets remains uncharted. vulcanchem.com

Future research should focus on screening this compound and its analogues against a broader array of biological molecules to uncover novel therapeutic applications. Promising areas of investigation include:

Epigenetic Regulators: Structural motifs common in piperidine-based compounds are also found in inhibitors of epigenetic targets such as histone deacetylases (HDAC) and BET bromodomains. Exploring the interaction of this scaffold with such targets could lead to new treatments for cancer and inflammatory diseases.

Ion Channels and G-Protein Coupled Receptors (GPCRs): The piperidine (B6355638) ring is a common feature in molecules that interact with the central nervous system. smolecule.comsmolecule.com Systematic evaluation of this compound derivatives for their effects on various ion channels and GPCRs could yield new therapies for neurological and psychiatric disorders. smolecule.com

Antimicrobial Targets: Given that some thieno[3,2-d]pyrimidine (B1254671) analogues containing a piperidine moiety have shown activity against bacterial DNA gyrase, screening this compound derivatives against a panel of microbial pathogens could identify new classes of antibiotics.